N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide
CAS No.: 263762-04-5
Cat. No.: VC3783947
Molecular Formula: C8H8F3N3OS
Molecular Weight: 251.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 263762-04-5 |
|---|---|
| Molecular Formula | C8H8F3N3OS |
| Molecular Weight | 251.23 g/mol |
| IUPAC Name | N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide |
| Standard InChI | InChI=1S/C8H8F3N3OS/c9-8(10,11)5-2-1-3-13-7(5)16-4-6(12)14-15/h1-3,15H,4H2,(H2,12,14) |
| Standard InChI Key | WOHVRECJJXXIOV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)SCC(=NO)N)C(F)(F)F |
| Canonical SMILES | C1=CC(=C(N=C1)SCC(=NO)N)C(F)(F)F |
Introduction
Chemical Identity and Structure
N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide is registered with the Chemical Abstracts Service (CAS) under the number 263762-04-5 . The compound is also known by several synonyms including:
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N-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]thioethanimidamide
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N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidamide
The compound has a molecular formula of C₈H₈F₃N₃OS with a molecular weight of 251.23 g/mol . Its structural identification is facilitated by the InChI Key: WOHVRECJJXXIOV-UHFFFAOYSA-N .
The compound's structure is characterized by several distinct elements that contribute to its chemical behavior. The hydroxylamine functional group (-N-OH) is a key feature that classifies this compound as an amidoxime. Additionally, the thioether linkage (-S-) connecting to a pyridine ring creates a versatile structural platform. Perhaps most significantly, the pyridine ring is substituted with a trifluoromethyl group at the 3-position, which plays a crucial role in determining the compound's properties.
The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, potentially influencing its pharmacological profile and chemical reactivity . This structural feature is common in many pharmaceutically active compounds and is known to impact biological activities through various mechanisms.
Chemical Reactivity
Based on its structural features, N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide is expected to display reactivity patterns characteristic of both amidoximes and trifluoromethyl-substituted compounds.
The amidoxime functional group typically exhibits:
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Moderate acidity of the hydroxyl hydrogen
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Nucleophilicity at the nitrogen and oxygen atoms
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Potential for coordination to metal centers through the oxygen and nitrogen atoms
These properties make amidoximes versatile building blocks in organic synthesis and potentially valuable ligands in coordination chemistry. The hydroxyl group can participate in hydrogen bonding interactions, which may be significant for biological interactions or crystal packing arrangements.
The trifluoromethyl group influences reactivity by:
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Acting as an electron-withdrawing group
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Increasing the acidity of nearby protons
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Altering the electronic distribution in the pyridine ring
This electron-withdrawing effect can modulate the basicity of the pyridine nitrogen and the nucleophilicity of the amidoxime group, potentially leading to unique reactivity patterns compared to non-fluorinated analogues.
The compound is reported to be incompatible with oxidizing agents, acids, reducing agents, and acid chlorides, suggesting caution when considering chemical transformations involving these reagent classes . These incompatibilities also provide insights into potential reaction pathways that might be exploited in synthetic applications.
Based on this safety information, the following precautions are recommended:
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Use appropriate personal protective equipment, including gloves and eye protection
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Ensure adequate ventilation when handling the compound
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Avoid contact with skin and eyes
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In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
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Facilities handling this compound should be equipped with eyewash stations and safety showers
Proper waste disposal practices should be followed according to local regulations. Chemical waste generators must determine whether discarded material is classified as hazardous waste and consult relevant guidelines for appropriate disposal methods .
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